![molecular formula C14H17BrClNO2 B1382264 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704074-41-8](/img/structure/B1382264.png)
8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound that features a unique structural motif
Mechanism of Action
Target of Action
The primary target of 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4It is structurally similar to a class of compounds known asSGLT2 inhibitors . These inhibitors primarily target the Sodium-Glucose Transport proteins (SGLT2) , which play a crucial role in reabsorbing glucose from the renal tubules back into the bloodstream .
Mode of Action
These inhibitors work by binding to the SGLT2 proteins in the kidneys, inhibiting the reabsorption of glucose and thereby allowing excess glucose to be excreted in the urine .
Biochemical Pathways
The compound likely affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2 proteins, it prevents glucose from being reabsorbed into the bloodstream, leading to a decrease in blood glucose levels . This can have downstream effects on various metabolic processes, particularly in individuals with diabetes, where regulation of blood glucose levels is crucial.
Result of Action
The result of the compound’s action would likely be a reduction in blood glucose levels, given its potential role as an SGLT2 inhibitor . This could be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is essential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the spirocyclization of N-benzyl acrylamides. One method includes the use of 2-bromoethan-1-ol as the brominating reagent under electrochemical conditions. This process involves anodic oxidation and cathodic reduction, which allows for the formation of the spirocyclic structure without the need for traditional chemical reagents . Another approach involves the use of copper-catalyzed difluoroalkylation of N-benzylacrylamides, which undergoes a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be essential. Electrochemical methods are particularly attractive for industrial applications due to their scalability and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Reagents: Such as bromine and iodine for halogenation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various benzyl derivatives, while oxidation and reduction reactions can produce different spirocyclic compounds.
Scientific Research Applications
8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1,4-dioxaspiro[4.5]decane: A similar spirocyclic compound with a bromine atom but lacking the benzyl group.
1,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with a different substitution pattern.
8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane: A spirocyclic compound with ethoxymethyl groups instead of halogens.
Uniqueness
8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of both bromine and chlorine atoms in its benzyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the spirocyclic framework makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
8-[(5-bromo-2-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c15-12-1-2-13(16)11(9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPMWXZWZUNSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=C(C=CC(=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160580 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-41-8 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


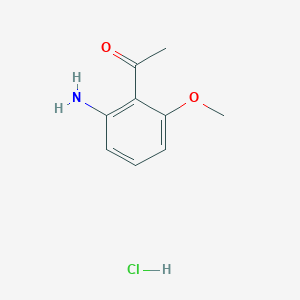
![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)
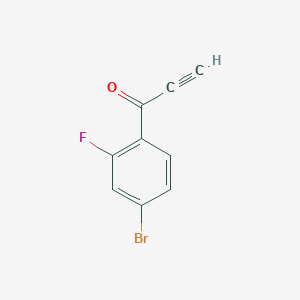
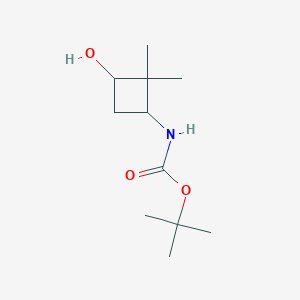

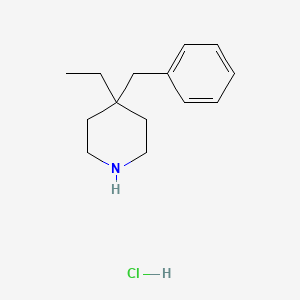

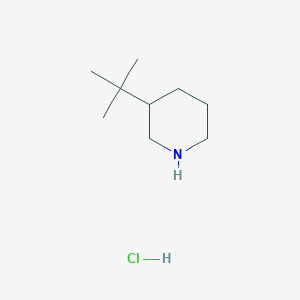

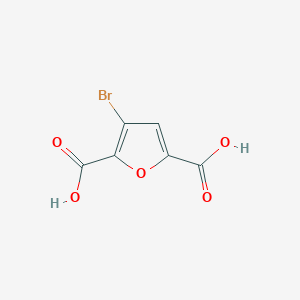
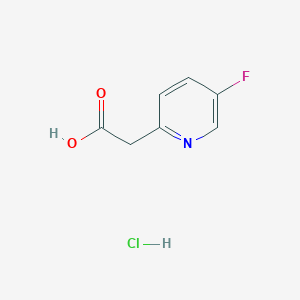
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)
